Dual MDM2/MDMX Binding Affinity vs. Nutlin-3a
Mdmx/mdm2-IN-2 demonstrates measurable binding affinity for both MDM2 and MDMX proteins, with Ki values of 0.23 μM and 2.45 μM respectively, determined using a fluorescence polarization (FP) competition assay [1]. In contrast, the prototypical MDM2 inhibitor Nutlin-3a, while potent against MDM2 (IC50 90 nM, cell-free FP assay), exhibits negligible MDMX engagement — binding more than 200-fold weaker to MDMX than to MDM2 [2]. The approximately 10.6-fold selectivity of Mdmx/mdm2-IN-2 for MDM2 over MDMX represents a quantifiable dual-target window absent in Nutlin-3a. This dual binding profile is corroborated by cellular target engagement: Mdmx/mdm2-IN-2 increases protein levels of both MDM2 and MDMX (downstream p53 targets) in HCT116 and SH-SY5Y cells at 0.6–2.4 μM [1].
| Evidence Dimension | Biochemical binding affinity (Ki) for MDM2 and MDMX |
|---|---|
| Target Compound Data | Ki MDM2 = 0.23 μM; Ki MDMX = 2.45 μM (FP competition assay) |
| Comparator Or Baseline | Nutlin-3a: IC50 MDM2 = 90 nM; MDMX binding >200-fold weaker than MDM2 (functionally MDM2-selective) |
| Quantified Difference | Mdmx/mdm2-IN-2 engages both targets (MDM2/MDMX Ki ratio = 0.094). Nutlin-3a engages only MDM2 with meaningful affinity. |
| Conditions | Cell-free fluorescence polarization (FP) competition assay; purified MDM2 and MDMX proteins |
Why This Matters
For research models where MDMX overexpression drives p53 suppression (neuroblastoma, retinoblastoma, certain breast cancers), MDM2-selective inhibitors are mechanistically insufficient, making Mdmx/mdm2-IN-2 the appropriate tool compound for dual-pathway interrogation.
- [1] Luo HJ, et al. Eur J Med Chem. 2023;252:115282. PMID: 36989812. View Source
- [2] Elmoustapha SC, et al. Identification of small molecules targeting the MdmX-p53 Interaction. U Louisville, 2020. View Source
